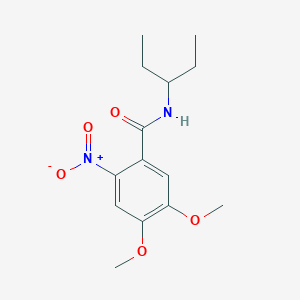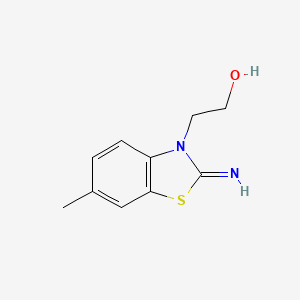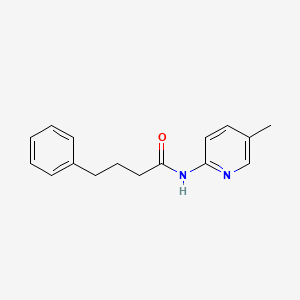![molecular formula C21H22N2O2 B5805835 5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant importance in the field of scientific research due to its potential applications in various areas. This compound is also known as CPOX, and its molecular formula is C24H24N2O2.
Wirkmechanismus
CPOX exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of various diseases, including cancer. By inhibiting COX-2 activity, CPOX reduces the production of prostaglandins and thus exerts its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
CPOX has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. CPOX has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammation and cancer. Additionally, CPOX has been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPOX in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a valuable tool for studying the mechanisms involved in these diseases and for developing new drugs. However, one limitation of using CPOX is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPOX. One area of interest is the development of new drugs based on the structure of CPOX. Another area of interest is the study of the molecular mechanisms involved in the anti-inflammatory and anti-cancer effects of CPOX. Additionally, further research is needed to determine the potential side effects of CPOX and its safety profile.
Synthesemethoden
The synthesis of 5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 4-cyclohexylphenol with benzyl chloroformate and sodium azide. The resulting compound is then treated with phosphorus oxychloride and dimethylformamide, which leads to the formation of CPOX.
Wissenschaftliche Forschungsanwendungen
CPOX has been extensively studied for its potential applications in various fields of scientific research. It has been found to have excellent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. CPOX has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)24-15-20-22-21(23-25-20)18-9-5-2-6-10-18/h2,5-6,9-14,16H,1,3-4,7-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMOKZBTWXFKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5805817.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)
![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)

